molecular formula C14H15ClN2O2 B14063144 Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate

Cat. No.: B14063144
M. Wt: 278.73 g/mol
InChI Key: IOMYQOCREVMKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 1,5-dimethylimidazole-4-carboxylic acid in the presence of an appropriate esterification reagent, such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high throughput of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

These compounds share similar chemical properties and biological activities but differ in their specific interactions with molecular targets and their overall efficacy in various applications.

Biological Activity

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings on its biological activity, focusing on its antiviral, anti-inflammatory, and cytotoxic properties.

Chemical Structure

The compound belongs to the imidazole family, characterized by the presence of a chlorophenyl group and a carboxylate ester. Its molecular formula is C12H12ClN2O2C_{12}H_{12}ClN_2O_2.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit moderate antiviral activity. For instance, compounds related to this structure showed a percentage inhibition of viral replication ranging from 33% to 45% against certain viruses, with cytotoxicity (CC50) values exceeding 200 µM . This suggests that while these compounds may inhibit viral activity, their therapeutic window may be limited due to toxicity.

Anti-inflammatory Properties

Imidazole derivatives are recognized for their anti-inflammatory properties. A comparative study involving other imidazole-based compounds indicated significant analgesic and anti-inflammatory effects. For example, certain related compounds displayed up to 100% anti-inflammatory activity at doses of 100 mg/kg body weight . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

The cytotoxic effects of this compound have been explored through various assays. The compound's ability to induce cell death has been linked to its electrophilic nature, allowing it to interact with thiol groups in proteins, leading to cellular stress responses . This mechanism is particularly relevant in cancer research where inducing apoptosis in malignant cells is a therapeutic goal.

Study on Antiviral Activity

A study focused on the synthesis and biological evaluation of imidazole derivatives found that specific structural modifications could enhance antiviral efficacy. This compound was part of a series that was evaluated for its ability to inhibit viral integrase activity in HIV-1 . The results indicated that while some derivatives had promising antiviral properties, further optimization was necessary to improve selectivity and reduce toxicity.

Evaluation of Anti-inflammatory Effects

In another research effort assessing anti-inflammatory effects, several imidazole derivatives were tested against COX-2 receptors. The findings indicated that modifications at the imidazole ring significantly influenced binding affinity and biological activity. This compound exhibited moderate binding affinity with COX-2, suggesting potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Activity Level Mechanism Reference
AntiviralModerateInhibition of viral replication
Anti-inflammatorySignificantCOX enzyme inhibition
CytotoxicityHighInduction of apoptosis via thiol interaction

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-1,5-dimethylimidazole-4-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)17(3)13(16-12)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3

InChI Key

IOMYQOCREVMKJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)C2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.